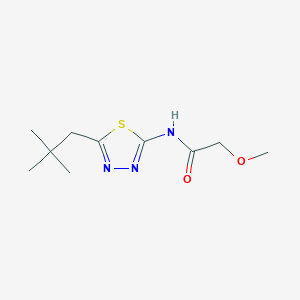
1-Cycloheptyl-3-cyclopentylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-3-cyclopentylthiourea (CCTU) is a chemical compound that has been extensively researched for its potential applications in scientific research. It belongs to the class of thiourea derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
1-Cycloheptyl-3-cyclopentylthiourea has been used in a variety of scientific research applications. One of its primary uses is as a tool to study the role of calcium ion channels in various physiological processes. This compound has been found to selectively block T-type calcium ion channels, which are involved in the regulation of neuronal excitability and synaptic transmission. This makes this compound an important tool for studying the role of these channels in diseases such as epilepsy, pain, and hypertension.
Mécanisme D'action
1-Cycloheptyl-3-cyclopentylthiourea acts by selectively blocking T-type calcium ion channels. These channels are responsible for the influx of calcium ions into cells, which is important for a variety of physiological processes. By blocking these channels, this compound can alter the excitability of neurons and affect synaptic transmission. This can lead to changes in various physiological processes, including pain perception, blood pressure regulation, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain perception in animal models, suggesting that it may have potential as an analgesic. This compound has also been found to lower blood pressure in animal models, indicating that it may have potential as an antihypertensive agent. In addition, this compound has been found to affect neuronal excitability and synaptic transmission, suggesting that it may have potential as a tool for studying the role of calcium ion channels in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Cycloheptyl-3-cyclopentylthiourea in lab experiments is its selectivity for T-type calcium ion channels. This allows researchers to study the role of these channels in various physiological processes without affecting other ion channels. However, one limitation of using this compound is its relatively low potency compared to other calcium channel blockers. This can make it difficult to achieve complete blockade of T-type calcium ion channels in some experimental conditions.
Orientations Futures
There are several future directions for research on 1-Cycloheptyl-3-cyclopentylthiourea. One area of interest is the development of more potent derivatives of this compound that can selectively block T-type calcium ion channels with greater efficacy. Another area of interest is the use of this compound in the development of novel analgesics and antihypertensive agents. Finally, there is interest in using this compound as a tool to study the role of calcium ion channels in various diseases, including epilepsy, pain, and hypertension.
Méthodes De Synthèse
The synthesis of 1-Cycloheptyl-3-cyclopentylthiourea involves the reaction of cycloheptyl isothiocyanate with cyclopentylamine. The reaction is carried out in a solvent such as methanol or ethanol at room temperature. The resulting product is then purified using chromatography techniques. The yield of this compound is typically around 70-80%.
Propriétés
Formule moléculaire |
C13H24N2S |
|---|---|
Poids moléculaire |
240.41 g/mol |
Nom IUPAC |
1-cycloheptyl-3-cyclopentylthiourea |
InChI |
InChI=1S/C13H24N2S/c16-13(15-12-9-5-6-10-12)14-11-7-3-1-2-4-8-11/h11-12H,1-10H2,(H2,14,15,16) |
Clé InChI |
WELJBUXHHWPBNG-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=S)NC2CCCC2 |
SMILES canonique |
C1CCCC(CC1)NC(=S)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)

![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)